N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with a benzimidazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzimidazole group. Key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.
Attachment of the Benzimidazole Moiety: This step often involves nucleophilic substitution reactions where the benzimidazole group is introduced to the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Benzimidazoles: Compounds with variations in the benzimidazole moiety.
Uniqueness
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combined thienopyrimidine and benzimidazole structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-10-21-16-12(4-7-25-16)17(24)22(10)6-5-18-15(23)11-2-3-13-14(8-11)20-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZTBQLGYRPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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